N-(3-methoxypropyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
Description
N-(3-methoxypropyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a heterocyclic small molecule featuring an imidazo[1,2-c]quinazolin core substituted with a phenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 5. The acetamide side chain is further modified with a 3-methoxypropyl group.
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-13-7-12-23-18(27)14-30-22-24-17-11-6-5-10-16(17)20-25-19(21(28)26(20)22)15-8-3-2-4-9-15/h2-6,8-11,19H,7,12-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARKSEGMMFJKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxypropyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This compound features a complex structure that includes an imidazoquinazoline scaffold, which is known for various biological activities.
Research indicates that compounds containing the imidazoquinazoline core exhibit diverse pharmacological properties, including:
- Inhibition of Enzymatic Activity : Many derivatives have shown inhibitory effects on enzymes such as α-glucosidase. For example, studies have reported IC50 values ranging from 12.44 μM to 308.33 μM for related compounds against Saccharomyces cerevisiae α-glucosidase, indicating potential applications in diabetes management .
- Antitumor Activity : The imidazoquinazoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Specific analogs have demonstrated significant inhibition of cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : Some studies suggest that related compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of related compounds:
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| 11j | α-glucosidase | 12.44 ± 0.38 | |
| 6a | Cancer Cell Lines | Significant inhibition | |
| Various | Bacterial Strains | Effective against multiple strains |
These findings highlight the potential therapeutic applications of compounds similar to this compound.
Toxicity and Safety Profile
Toxicity assessments have shown that many derivatives exhibit low cytotoxicity in human cell lines at therapeutic concentrations. For instance, one study indicated that certain compounds maintained cell viability above 91% at concentrations up to 10 μM . This suggests a favorable safety profile for further development.
Future Directions
The ongoing research into imidazoquinazoline derivatives suggests several avenues for future exploration:
- Optimization of Structure : Further modifications to the chemical structure may enhance potency and selectivity for specific biological targets.
- In Vivo Studies : Transitioning from in vitro to in vivo models will be crucial for understanding the pharmacokinetics and therapeutic efficacy in living organisms.
- Combination Therapies : Investigating the synergistic effects of these compounds with existing drugs could lead to more effective treatment regimens for diseases such as diabetes and cancer.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to N-(3-methoxypropyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide. For instance:
- Mechanism of Action : The compound is believed to exert its effects through the inhibition of key enzymes involved in cancer cell proliferation. It has been shown to interact with targets such as thymidylate synthase, which is crucial for DNA synthesis .
- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines including HCT-116 and MCF-7. IC50 values for some derivatives were reported in the range of 1.9–7.52 μg/mL, indicating potent activity .
- Case Studies : A series of derivatives synthesized from related structures showed promising results in preclinical models, suggesting that modifications to the side chains can enhance their anticancer efficacy .
Antimicrobial Activity
The compound also shows potential antimicrobial properties against a range of pathogens:
- Spectrum of Activity : Studies have indicated that similar compounds exhibit significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, making them candidates for further development as antibacterial agents .
- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated low MIC values (as low as 6.25 µg/ml), suggesting effective inhibition of bacterial growth, which is critical in addressing antibiotic resistance issues .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Research indicates that:
- Functional Groups : The presence of electron-withdrawing groups on the phenyl ring enhances antimicrobial activity while modifications on the imidazoquinazoline scaffold can significantly affect anticancer properties .
- Flexibility and Binding : The flexible side chains are crucial for binding to target proteins involved in cancer progression and microbial resistance mechanisms .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Core Heterocycle Variations :
- The target compound’s imidazo[1,2-c]quinazolin core distinguishes it from analogs with triazole-benzothiazole () or oxadiazole-indole () backbones. These cores influence electronic properties and binding affinities.
Substituent Effects :
- Position 2 : The phenyl group in the target compound contrasts with benzyl () or indolylmethyl () groups. Phenyl provides planar rigidity, while benzyl/indolylmethyl introduces flexibility and bulk.
- Acetamide Side Chain : The 3-methoxypropyl group balances lipophilicity and solubility. Comparatively, the hydroxypropyl substituent () increases hydrophilicity, while the 5-chloro-2-methylphenyl group () adds steric hindrance and electron-withdrawing effects .
The target compound’s smaller size (inferred from its structure) may favor better membrane permeability.
Research Findings and Hypotheses
- Electron-Deficient Substituents : Chlorine () and fluorine (inferred from ’s formula, C21H15FN6O2) may enhance metabolic stability by reducing oxidative degradation .
- Solubility vs. Lipophilicity : Methoxypropyl (target compound) and hydroxypropyl () substituents demonstrate a trade-off between solubility and membrane penetration.
Q & A
Q. What are the key synthetic pathways and reaction conditions for N-(3-methoxypropyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide?
The synthesis typically involves a multi-step approach:
Core formation : Construct the imidazoquinazoline core via cyclization of quinazolinone precursors under acidic or basic conditions .
Sulfanyl group introduction : Thiolation at position 5 using reagents like Lawesson’s reagent or thiourea derivatives .
Acetamide coupling : React the sulfanyl intermediate with N-(3-methoxypropyl)chloroacetamide via nucleophilic substitution, often in polar aprotic solvents (e.g., DMF) at 60–80°C .
Critical parameters : Temperature control (<100°C) and inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR to confirm substituent positions (e.g., methoxypropyl group at δ 3.2–3.5 ppm for methoxy protons) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the imidazoquinazoline core .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What initial biological assays are recommended for evaluating bioactivity?
- Antimicrobial screening :
- Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- MIC/MBC determination using broth microdilution .
- Anticancer assays :
- MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme inhibition :
- α-glucosidase/COX-2 inhibition via spectrophotometric assays to explore antidiabetic/anti-inflammatory potential .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Replicate assays under standardized conditions (e.g., pH, temperature, cell passage number) .
- Dose-response curves : Compare IC₅₀ values across multiple cell lines to rule out cell-specific effects .
- Mechanistic follow-up : Use western blotting or qPCR to validate target engagement (e.g., apoptosis markers like caspase-3) .
Q. What computational methods predict the compound’s biological targets and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., α-glucosidase) or receptors .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- Pharmacophore mapping : Identify critical moieties (e.g., sulfanyl group for H-bonding) using Discovery Studio .
Q. How to design structure-activity relationship (SAR) studies for this compound?
-
Key modifications :
Position Modification Biological Impact Reference Methoxypropyl Replace with ethyl/phenyl Alter lipophilicity & membrane permeability Sulfanyl group Substitute with sulfoxide/sulfone Enhance oxidative stability Quinazolinone core Introduce halogens (F/Cl) Improve enzyme inhibition potency -
Synthetic validation : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ shifts) .
Data Contradiction Analysis Example
Issue : Discrepancies in reported α-glucosidase inhibition (IC₅₀ = 12 μM vs. 45 μM).
Resolution :
Assay conditions : Confirm identical buffer (pH 7.4 vs. 6.8) and substrate (pNPG vs. maltose) .
Enzyme source : Commercial (recombinant) vs. tissue-extracted enzymes may have varying kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
